(2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide
Overview
Description
(2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide is a complex organic compound that features a nitrophenyl group, a benzotriazolyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazolyl intermediate, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the carbamothioyl linkage under controlled conditions, often using thiourea as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzotriazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzotriazolyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as UV resistance and mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazolyl group can bind to metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also feature an aniline ring with substituents, but they differ in their specific functional groups and positions.
Steviol Glycosides: These compounds have a different core structure but share some functional group similarities.
Uniqueness
What sets (2E)-3-(3-nitrophenyl)-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]prop-2-enamide apart is its combination of a nitrophenyl group, a benzotriazolyl group, and a carbamothioyl linkage. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O3S/c29-21(12-9-15-5-4-8-18(13-15)28(30)31)24-22(32)23-16-10-11-19-20(14-16)26-27(25-19)17-6-2-1-3-7-17/h1-14H,(H2,23,24,29,32)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLZFRLRXZMIH-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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